molecular formula C17H12BrClN2O2 B3537429 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-chlorophenyl)acetamide

2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-chlorophenyl)acetamide

Cat. No. B3537429
M. Wt: 391.6 g/mol
InChI Key: UQIZYMFWWAUXNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-chlorophenyl)acetamide, also known as BRD0705, is a small molecule that has gained attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-chlorophenyl)acetamide binds to the bromodomains of BET proteins, preventing them from interacting with acetylated histones and other transcription factors. This leads to the inhibition of gene transcription, which can have a downstream effect on cell proliferation, differentiation, and apoptosis. The precise mechanism of action of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-chlorophenyl)acetamide is still under investigation, but it is thought to involve the disruption of protein-protein interactions and the formation of stable protein complexes.
Biochemical and Physiological Effects:
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-chlorophenyl)acetamide has been shown to have potent anti-inflammatory effects in various cellular and animal models. It has been found to reduce the expression of pro-inflammatory cytokines and chemokines, as well as inhibit the recruitment of immune cells to sites of inflammation. In addition, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-chlorophenyl)acetamide has been found to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-chlorophenyl)acetamide is its high potency and selectivity for BET proteins. This makes it a valuable tool for studying the role of BET proteins in gene regulation and disease pathogenesis. However, one limitation of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-chlorophenyl)acetamide is its relatively short half-life, which can make it difficult to achieve sustained inhibition of BET proteins in vivo. In addition, the off-target effects of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-chlorophenyl)acetamide are still being investigated, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-chlorophenyl)acetamide. One area of interest is the development of more potent and selective BET inhibitors that can overcome the limitations of current compounds. Another area of focus is the investigation of the role of BET proteins in various disease states, such as cancer, inflammation, and viral infections. Finally, the use of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-chlorophenyl)acetamide as a therapeutic agent in clinical trials is an exciting prospect that warrants further investigation.

Scientific Research Applications

2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-chlorophenyl)acetamide has been found to have potential therapeutic applications in various scientific research areas. It has been identified as a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in gene regulation. BET inhibitors have been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making them an attractive target for drug development.

properties

IUPAC Name

2-(5-bromo-3-formylindol-1-yl)-N-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClN2O2/c18-12-5-6-16-13(7-12)11(10-22)8-21(16)9-17(23)20-15-4-2-1-3-14(15)19/h1-8,10H,9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIZYMFWWAUXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-chlorophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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